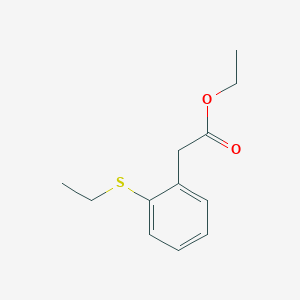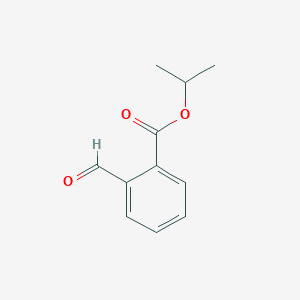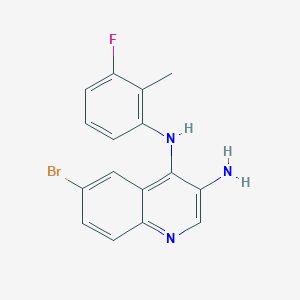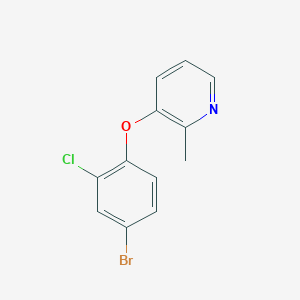
Ethyl 2-(2-ethylsulfanylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-ethylsulfanylphenyl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethylsulfanylphenyl)acetate typically involves the esterification of 2-(2-ethylsulfanylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(2-ethylsulfanylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学的研究の応用
Ethyl 2-(2-ethylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 2-(2-ethylsulfanylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethylsulfanyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert their effects through specific molecular pathways.
類似化合物との比較
Ethyl 2-(2-ethylsulfanylphenyl)acetate can be compared with other esters and phenyl derivatives:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Phenylacetic acid: A phenyl derivative with applications in the synthesis of pharmaceuticals.
Uniqueness
What sets this compound apart is the presence of the ethylsulfanyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
ethyl 2-(2-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
YTHWGYABRBUAQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=CC=C1SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)





![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)





